Ethyl 3-amino-4-(methylamino)benzoate

Description

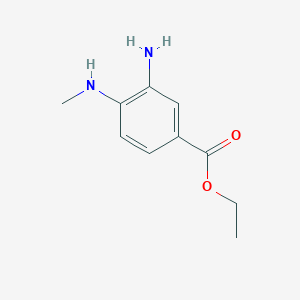

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJHHBPBCFRECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384958 | |

| Record name | ethyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-23-9 | |

| Record name | ethyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-4-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-(methylamino)benzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its molecular structure, featuring a substituted benzene ring with both primary and secondary amine functionalities, as well as an ethyl ester group, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, quality control, applications, and handling procedures, with a particular focus on its role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.

Chemical and Physical Properties

Ethyl 3-amino-4-(methylamino)benzoate is a solid at room temperature, with its appearance ranging from brown to black. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 66315-23-9 | |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| Melting Point | 87 °C | |

| Boiling Point (Predicted) | 357.4 ± 32.0 °C | |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | |

| Appearance | Brown to black solid | |

| pKa (Predicted) | 5.45 ± 0.11 | |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) |

Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

The most prevalent synthetic route to Ethyl 3-amino-4-(methylamino)benzoate involves the reduction of its nitro precursor, Ethyl 4-methylamino-3-nitrobenzoate. This transformation is a critical step that introduces the second amine functionality, essential for its subsequent use in API synthesis.

Synthetic Pathway: A Mechanistic Overview

The synthesis is typically achieved via catalytic hydrogenation. This method is widely favored in industrial settings due to its high efficiency, clean reaction profile, and the relative ease of product isolation. The reaction proceeds by the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

The choice of a palladium catalyst is strategic; it provides a high surface area for the reaction to occur and can be easily filtered off upon completion, simplifying the work-up procedure. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the dissolution of the starting material and the transfer of hydrogen to the catalyst surface.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of Ethyl 3-amino-4-(methylamino)benzoate.

Materials:

-

Ethyl 4-methylamino-3-nitrobenzoate

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Nitrogen gas

-

Hydrogen gas

-

Celite

Equipment:

-

Parr shaker or a similar hydrogenation apparatus

-

Round-bottom flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a flask suitable for a Parr shaker, dissolve Ethyl 4-methylamino-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL).

-

Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (1.3 g) in ethanol (10 mL).

-

Seal the flask and place it on the Parr shaker.

-

Pressurize the vessel with hydrogen gas to 60 psi.

-

Shake the reaction mixture at room temperature for 5 hours.

-

Upon completion of the reaction (monitored by an appropriate method such as TLC or HPLC), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a bed of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude product.

-

The resulting solid can be further purified if necessary, for instance, by recrystallization, to afford the final product.

Expected Yield: Approximately 88%.

Quality Control and Analytical Characterization

Ensuring the purity and identity of Ethyl 3-amino-4-(methylamino)benzoate is paramount, especially given its use as a pharmaceutical intermediate. A robust analytical testing regimen is essential for quality control.

Purity Specifications

As a crucial intermediate in API synthesis, high purity is expected, typically ≥98%. The specifications for this compound generally include assessments of its physical appearance, identity, purity (usually by HPLC), and sometimes residual solvent content.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white or light brown powder/crystal | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, FT-IR, MS |

| Purity | ≥98.0% (by GC or HPLC) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 48.0 to 52.0 °C | Melting Point Apparatus |

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Ethyl 3-amino-4-(methylamino)benzoate and for identifying and quantifying any impurities. A typical reverse-phase HPLC method would be employed.

Illustrative HPLC Parameters:

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: 1.0 mL/min

-

Detector: UV at a wavelength where the analyte and potential impurities have significant absorbance.

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the molecule.

¹H NMR Data (400 MHz, DMSO-d₆):

-

δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H)

-

δ 7.16 (d, J=1.6 Hz, 1H)

-

δ 6.39 (d, J=8.4 Hz, 1H)

-

δ 5.38-5.37 (m, 1H)

-

δ 4.66 (s, 2H)

-

δ 4.18 (q, J=7.2 Hz, 2H)

-

δ 2.77 (d, J=5.2 Hz, 3H)

-

δ 1.26 (t, J=7.2 Hz, 3H)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Mass Spectral Data:

-

m/z 195.1 (M+H)⁺

3.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amines, the C=O stretch of the ester, and aromatic C-H and C=C stretches.

Impurity Profile

Potential impurities in Ethyl 3-amino-4-(methylamino)benzoate can originate from the starting materials or be formed as by-products during the synthesis. Common impurities may include:

-

Residual Ethyl 4-methylamino-3-nitrobenzoate: The starting material, if the reduction is incomplete.

-

Over-reduction products: Although less common with Pd/C catalysts under controlled conditions.

-

By-products from side reactions: Depending on the specific reaction conditions.

The levels of these impurities must be carefully controlled to ensure the quality of the final API.

Applications in Drug Development

The primary and most well-documented application of Ethyl 3-amino-4-(methylamino)benzoate is as a key starting material in the synthesis of Dabigatran etexilate. Dabigatran is an anticoagulant that functions as a direct thrombin inhibitor and is used to prevent strokes in patients with atrial fibrillation.

Synthesis of Dabigatran Etexilate

In the synthesis of Dabigatran etexilate, Ethyl 3-amino-4-(methylamino)benzoate undergoes a series of reactions to build the complex benzimidazole core of the final drug molecule. A simplified representation of this synthetic pathway is shown below.

The synthesis generally involves the condensation of Ethyl 3-amino-4-(methylamino)benzoate with another key fragment, often N-(4-cyanophenyl)glycine, in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI). This reaction leads to the formation of the benzimidazole ring system, a core structural feature of Dabigatran. Subsequent chemical transformations convert the cyano group to an amidine and attach the etexilate ester group to yield the final API.

Safety, Handling, and Storage

Proper handling and storage of Ethyl 3-amino-4-(methylamino)benzoate are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Safety Precautions

Based on available safety data, this compound should be handled with care. It is advisable to consult the material safety data sheet (MSDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.

Handling and Storage

Ethyl 3-amino-4-(methylamino)benzoate, like many aromatic amines, can be sensitive to air and light. Therefore, specific handling and storage procedures are recommended:

-

Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light. The recommended storage temperature is between 2-8 °C.

-

Stability: Long-term stability should be monitored, especially if the material is stored for extended periods. Periodic re-testing of purity is advisable.

Conclusion

Ethyl 3-amino-4-(methylamino)benzoate is a fundamentally important intermediate in modern pharmaceutical synthesis, most notably in the production of the anticoagulant Dabigatran etexilate. A thorough understanding of its synthesis, analytical characterization, and handling is essential for researchers and drug development professionals. Adherence to stringent quality control measures ensures the purity and consistency of this intermediate, which is critical for the safety and efficacy of the final drug product.

References

-

New Drug Approvals. (2015, September 3). DABIGATRAN PART 2/3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride. Retrieved from [Link]

-

Der Pharma Chemica. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved from [Link]

-

Der Pharma Chemica. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Retrieved from [Link]

- European Patent Office. (2020, March 4).

Ethyl 3-amino-4-(methylamino)benzoate molecular weight

An In-depth Technical Guide to the Molecular Weight Determination of Ethyl 3-amino-4-(methylamino)benzoate

Introduction

Ethyl 3-amino-4-(methylamino)benzoate is a substituted benzoate ester with significant applications as an intermediate in the synthesis of various pharmaceutical compounds, including local anesthetics and anti-inflammatory agents.[1] For researchers and professionals in drug development, the precise characterization of such molecules is a foundational requirement for ensuring purity, confirming identity, and guaranteeing reproducibility in downstream applications. The molecular weight is not merely a number but a critical identity parameter that underpins all stoichiometric calculations and serves as a primary indicator of successful synthesis.

This guide provides a detailed technical overview of the methodologies used to determine the molecular weight of Ethyl 3-amino-4-(methylamino)benzoate. As a self-validating system, no single technique is relied upon in isolation. Instead, we present an integrated approach that combines theoretical calculations with orthogonal experimental verification methods—primarily Mass Spectrometry and Elemental Analysis—to establish the molecular weight with the highest degree of scientific confidence.

Section 1: Theoretical Molecular Weight and Isotopic Composition

The first step in characterizing any molecule is to calculate its theoretical molecular weight from its chemical formula. This provides a precise benchmark against which all experimental data will be compared.

Molecular Formula and Calculation

The molecular formula for Ethyl 3-amino-4-(methylamino)benzoate is C₁₀H₁₄N₂O₂ .[1][2][3] The molecular weight is the sum of the atomic masses of all atoms in the molecule.[4] Two values are of primary importance: the average molecular weight (using isotopic abundance-weighted atomic masses) and the monoisotopic mass (using the mass of the most abundant isotope for each element). High-resolution mass spectrometry measures the monoisotopic mass.

Table 1: Atomic Composition and Mass Calculation

| Element | Count | Average Atomic Mass (amu) | Monoisotopic Mass (amu) | Total Average Mass (amu) | Total Monoisotopic Mass (amu) |

| Carbon (C) | 10 | 12.011 | 12.00000 | 120.110 | 120.00000 |

| Hydrogen (H) | 14 | 1.008 | 1.00783 | 14.112 | 14.10962 |

| Nitrogen (N) | 2 | 14.007 | 14.00307 | 28.014 | 28.00614 |

| Oxygen (O) | 2 | 15.999 | 15.99491 | 31.998 | 31.98982 |

| Total | 194.234 | 194.10558 |

Therefore, the average molecular weight is approximately 194.23 g/mol .[2][3][5] This is the value used for bulk stoichiometric calculations. The monoisotopic mass is 194.10558 Da , which is the value that will be sought in high-resolution mass spectrometry.

Section 2: Experimental Verification: An Integrated Workflow

Theoretical calculations must be confirmed through empirical measurement. The following section details the primary analytical techniques for validating the molecular weight and formula of a synthesized compound like Ethyl 3-amino-4-(methylamino)benzoate.

Mass Spectrometry (MS) for Definitive Molecular Ion Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] It is the most direct method for determining the molecular weight of a small molecule.[4][8]

A "soft" ionization technique such as Electrospray Ionization (ESI) is chosen to minimize fragmentation and maximize the abundance of the molecular ion. A high-resolution mass analyzer, like Time-of-Flight (TOF), is selected to provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition based on the exact mass.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Ethyl 3-amino-4-(methylamino)benzoate sample.

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 methanol:water with 0.1% formic acid. The formic acid is crucial as it facilitates protonation, leading to the formation of the desired [M+H]⁺ ion in positive ion mode.

-

-

Instrument Calibration:

-

Calibrate the ESI-TOF mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 100-1000). This ensures high mass accuracy for the measurement.

-

-

Direct Infusion Analysis:

-

Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Direct infusion is a rapid method to confirm molecular weight without prior chromatographic separation.[4]

-

-

Data Acquisition:

-

Acquire data in positive ion mode. The expected ion is the protonated molecule, [C₁₀H₁₄N₂O₂ + H]⁺, with a theoretical m/z of 195.11341 .

-

Scan a mass range that comfortably includes the expected ion (e.g., m/z 50-500).

-

-

Data Interpretation:

-

The primary peak in the resulting mass spectrum should correspond to the [M+H]⁺ ion.[9] The measured m/z should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical value.

-

Mass spectral analysis of this compound has shown a base peak at m/z 194 (M⁺) or 195 (M+H)⁺, confirming the molecular weight.[2][10]

-

Elemental Analysis for Empirical Formula Validation

Elemental analysis (EA) provides the mass percentages of the individual elements (typically carbon, hydrogen, and nitrogen) in a compound.[11] This technique does not yield the molecular weight directly but instead is used to determine the empirical formula —the simplest whole-number ratio of atoms in the molecule.[12] When combined with the molecular weight from MS, it confirms the molecular formula.[11][13]

-

Sample Preparation:

-

Accurately weigh 2-3 mg of the dry, pure Ethyl 3-amino-4-(methylamino)benzoate sample into a tin capsule. A precise weight is critical for accurate percentage calculation.

-

-

Combustion:

-

The sample is combusted in a furnace at high temperature (~900-1000 °C) in the presence of excess oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

-

-

Separation and Detection:

-

The resulting gases are passed through a separation column (often a gas chromatography column) and quantified using a thermal conductivity detector.

-

-

Calculation:

-

The instrument's software calculates the mass percentages of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂. The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).

-

-

Assume a 100 g sample: This converts percentages directly to grams.[14]

-

Convert mass to moles: Divide the mass of each element by its atomic mass.

-

Find the simplest ratio: Divide the mole count of each element by the smallest mole value to get a ratio.

-

Determine Empirical Formula: If necessary, multiply the ratios by a small integer to obtain whole numbers. For C₁₀H₁₄N₂O₂, the empirical formula is C₅H₇NO.

-

Confirm Molecular Formula: Compare the mass of the empirical formula (EFM) with the molecular weight (MW) from mass spectrometry.[15]

-

n = MW / EFM

-

n = 194.23 / 97.11 ≈ 2

-

Molecular Formula = (Empirical Formula) x n = (C₅H₇NO)₂ = C₁₀H₁₄N₂O₂ .

-

This logical flow demonstrates a self-validating system where two independent experimental results converge to confirm the compound's identity.

Section 3: Data Integration and Validation

The trustworthiness of a compound's characterization comes from the concordance of all data points. A researcher or quality control scientist should see strong agreement between the theoretical values and the results from orthogonal analytical techniques.

Table 2: Summary of Characterization Data

| Parameter | Method | Expected Value | Experimental Result | Status |

| Molecular Weight | Theoretical Calculation | 194.23 g/mol | N/A | Benchmark |

| Monoisotopic Mass [M+H]⁺ | ESI-TOF MS | 195.11341 m/z | e.g., 195.1132 m/z | ✔ Confirmed |

| Elemental Composition | Combustion Analysis | C: 61.84%, H: 7.27%, N: 14.42%, O: 16.47% | e.g., C: 61.7%, H: 7.3%, N: 14.5% | ✔ Confirmed |

| Molecular Formula | MS + EA | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | ✔ Confirmed |

When the high-resolution mass confirms the molecular weight and the elemental analysis confirms the atomic ratios, the identity and purity of Ethyl 3-amino-4-(methylamino)benzoate are established with a high degree of certainty.

Conclusion

Determining the molecular weight of Ethyl 3-amino-4-(methylamino)benzoate is a multi-step, validation-driven process. It begins with the calculation of a theoretical value from the molecular formula, C₁₀H₁₄N₂O₂ (194.23 g/mol ). This value is then rigorously confirmed through experimental analysis. High-resolution mass spectrometry provides a direct and precise measurement of the molecular mass, while elemental analysis validates the underlying empirical formula. The successful convergence of these independent data sets provides an unambiguous confirmation of the molecule's identity, a critical requirement for its use in research, development, and manufacturing of pharmaceutical products.

References

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from

-

ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.). ETHYL 3-AMINO-4-METHYLBENZOATE AldrichCPR. Retrieved from

-

Pharmaffiliates. (n.d.). Ethyl 3-amino-4-methylbenzoate. Retrieved from

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

-

MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from

-

Purdue University. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from

-

Elprocus. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from

-

LinkedIn. (2024, May 22). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from

-

Mosher Chemical. (n.d.). ethyl 3-amino-4-(methylamino)benzoate. Retrieved from

-

MySkinRecipes. (n.d.). Ethyl 3-amino-4-(methylamino)benzoate. Retrieved from

-

ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | 66315-23-9. Retrieved from

- PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate.

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from

-

StudySmarter. (2022, December 12). Elemental Analysis: Methods & Examples. Retrieved from

-

ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE Property. Retrieved from

- University of Wisconsin-Madison. (n.d.). Percent Composition.

- Chemistry LibreTexts. (2025, March 20). 10.13: Determining Molecular Formulas.

-

Matrix Fine Chemicals. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | CAS 66315-23-9. Retrieved from

Sources

- 1. Ethyl 3-amino-4-(methylamino)benzoate [myskinrecipes.com]

- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | CAS 66315-23-9 [matrix-fine-chemicals.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. Reliable Chemical Trading Partner, Professional ethyl 3-amino-4-(methylamino)benzoate Supply [methylbenzoate-benzoicacid.com]

- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 7. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | 66315-23-9 [chemicalbook.com]

- 11. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 12. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. percent_composition [westfield.ma.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Ethyl 3-amino-4-(methylamino)benzoate chemical structure

An In-Depth Technical Guide to Ethyl 3-amino-4-(methylamino)benzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-4-(methylamino)benzoate, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it outlines standard analytical techniques for its characterization and explores its significant applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

Ethyl 3-amino-4-(methylamino)benzoate is a substituted aromatic amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its unique structure, featuring both a primary and a secondary amine group on the benzene ring, along with an ethyl ester, makes it a versatile precursor for creating complex heterocyclic systems. The strategic positioning of these functional groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of several notable active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of benzodiazepine derivatives. This guide aims to provide a detailed exploration of Ethyl 3-amino-4-(methylamino)benzoate, from its fundamental properties to its practical applications, with a focus on robust and reproducible experimental procedures.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Ethyl 3-amino-4-(methylamino)benzoate is essential for its effective use in synthesis and for ensuring its quality and purity.

Chemical Structure

The molecular structure of Ethyl 3-amino-4-(methylamino)benzoate is characterized by a benzene ring substituted with an ethyl carboxylate group, a primary amino group at position 3, and a methylamino group at position 4.

Caption: Chemical structure of Ethyl 3-amino-4-(methylamino)benzoate.

Physicochemical Data

The key physicochemical properties of Ethyl 3-amino-4-(methylamino)benzoate are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C10H14N2O2 | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 88 - 92 °C | |

| Boiling Point | 353.4±22.0 °C at 760 mmHg | |

| Solubility | Soluble in methanol and ethyl acetate | |

| CAS Number | 69096-18-2 |

Synthesis and Purification

The synthesis of Ethyl 3-amino-4-(methylamino)benzoate is typically achieved through a multi-step process starting from more readily available precursors. The most common route involves the nitration of a substituted benzoic acid, followed by selective reduction of the nitro groups.

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for Ethyl 3-amino-4-(methylamino)benzoate.

Caption: A common synthetic workflow for Ethyl 3-amino-4-(methylamino)benzoate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate.

Step 1: Esterification of 4-Chloro-3-nitrobenzoic acid

-

To a solution of 4-chloro-3-nitrobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Ethyl 4-chloro-3-nitrobenzoate.

Step 2: Amination with Methylamine

-

Dissolve Ethyl 4-chloro-3-nitrobenzoate in a suitable solvent such as ethanol in a pressure vessel.

-

Add an excess of a solution of methylamine in ethanol.

-

Seal the vessel and heat the mixture. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield Ethyl 4-(methylamino)-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

-

Dissolve Ethyl 4-(methylamino)-3-nitrobenzoate in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, Ethyl 3-amino-4-(methylamino)benzoate.

Analytical Characterization

To ensure the identity and purity of the synthesized Ethyl 3-amino-4-(methylamino)benzoate, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-N bonds.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

Applications in Medicinal Chemistry and Drug Development

Ethyl 3-amino-4-(methylamino)benzoate is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its primary use is in the construction of the benzodiazepine ring system, which is a core scaffold in many anxiolytic, sedative, and anticonvulsant drugs.

Synthesis of Benzodiazepine Derivatives

The following diagram illustrates the role of Ethyl 3-amino-4-(methylamino)benzoate in the synthesis of a benzodiazepine derivative.

Caption: Role of Ethyl 3-amino-4-(methylamino)benzoate in benzodiazepine synthesis.

The primary amino group at the 3-position can be acylated with a suitable acyl chloride, followed by an intramolecular cyclization reaction involving the secondary amine at the 4-position to form the seven-membered benzodiazepine ring. The specific substituents on the acyl chloride and the reaction conditions can be varied to produce a library of benzodiazepine derivatives for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Ethyl 3-amino-4-(methylamino)benzoate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-amino-4-(methylamino)benzoate is a fundamentally important building block in modern medicinal chemistry. Its versatile chemical nature allows for the efficient synthesis of complex heterocyclic structures, most notably the benzodiazepine scaffold. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers engaged in the discovery and development of new therapeutic agents. The detailed protocols and analytical data presented herein serve as a practical resource for the successful utilization of this key chemical intermediate.

References

-

PubChem. (n.d.). Ethyl 3-amino-4-(methylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Ethyl 3-amino-4-(methylamino)benzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-amino-4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-(methylamino)benzoate is an aromatic amine derivative with a structural backbone common to many pharmacologically active agents, including local anesthetics. As a key intermediate and potential active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for researchers in drug discovery, process chemistry, and formulation science. This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of Ethyl 3-amino-4-(methylamino)benzoate (CAS No. 66315-23-9). It consolidates known data, offers insights based on analogous structures, and presents standardized, field-proven methodologies for its characterization. This document is structured to serve as a practical reference, emphasizing the causality behind experimental choices and ensuring a foundation of scientific integrity for development professionals.

Introduction: The Significance of a Benzocaine Analog

Ethyl 3-amino-4-(methylamino)benzoate belongs to the aminobenzoate ester class of compounds, a scaffold of significant interest in medicinal chemistry. Its structure is closely related to Benzocaine (Ethyl 4-aminobenzoate), a widely used topical anesthetic. The introduction of an additional N-methyl group and the rearrangement of the amino substituents on the benzene ring can profoundly alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding potential. These modifications are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, metabolic stability, and target-binding affinity.[1][2]

Therefore, the precise characterization of the physical properties of this specific analog is not merely an academic exercise. For drug development professionals, this data informs everything from synthesis purification strategies and formulation design to preliminary safety assessments and predictions of in-vivo behavior. This guide provides the foundational data and methodologies required for such critical work.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in both laboratory and physiological environments. The data presented below has been aggregated from various chemical data repositories.

Summary of Physical Data

| Property | Value | Source(s) |

| CAS Number | 66315-23-9 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [4][5] |

| Molecular Weight | 194.23 g/mol | [4][5] |

| Appearance | Light brown powder | [3][6] |

| Melting Point | 81°C to 87°C | [5][7][8] |

| Boiling Point | 357.4 °C at 760 mmHg | [5][7] |

| Density | ~1.17 - 1.2 g/cm³ | [5][7] |

Insight & Causality: The observed range in the melting point (81-87°C) suggests that purity levels may vary between commercial suppliers or synthetic batches. A sharp melting point range (typically <1°C) is a strong indicator of high purity for a crystalline solid. The relatively high boiling point is characteristic of aromatic compounds with multiple polar functional groups capable of strong intermolecular interactions.

Solubility Profile (Predicted)

While specific quantitative solubility data for Ethyl 3-amino-4-(methylamino)benzoate is not widely published, a reliable profile can be predicted based on its structure and data from close analogs like Benzocaine.

-

Aqueous Solubility: Expected to be sparingly soluble in neutral water. The nonpolar benzene ring and ethyl ester group contribute to its hydrophobic character.

-

Acidic Solubility: The presence of two basic amino groups (a primary and a secondary amine) strongly suggests that the compound will be readily soluble in dilute aqueous acids (e.g., 1M HCl).[6][9] Protonation of the amino groups forms highly polar ammonium salts, which are significantly more water-soluble.

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and moderate solubility in solvents like chloroform and ethyl acetate.[5] This is consistent with data for ethyl p-aminobenzoate, which is readily soluble in alcohols and ether.[1][5]

The determination of a precise solubility profile is a critical pre-formulation step in drug development. A standardized protocol for this is provided in Section 4.2.

Spectroscopic & Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.[10][11] The spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin splitting).

Reported ¹H NMR Data (400 MHz, DMSO-d₆): [12]

-

δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H): Aromatic proton. The doublet of doublets splitting pattern indicates coupling to two non-equivalent neighboring protons.

-

δ 7.16 (d, J=1.6 Hz, 1H): Aromatic proton. The doublet splitting with a small coupling constant suggests meta-coupling.

-

δ 6.39 (d, J=8.4 Hz, 1H): Aromatic proton. The doublet splitting with a large coupling constant suggests ortho-coupling.

-

δ 5.38-5.37 (m, 1H): This is likely the N-H proton of the secondary amine, often appearing as a broad multiplet.

-

δ 4.66 (s, 2H): These are the protons of the primary amino group (-NH₂), often appearing as a broad singlet.

-

δ 4.18 (q, J=7.2 Hz, 2H): The two protons of the ethyl ester's methylene group (-OCH₂CH₃). The quartet splitting is due to coupling with the adjacent methyl group.

-

δ 2.77 (d, J=5.2 Hz, 3H): The three protons of the N-methyl group (-NHCH₃). The doublet splitting arises from coupling to the N-H proton.

-

δ 1.26 (t, J=7.2 Hz, 3H): The three protons of the ethyl ester's methyl group (-OCH₂CH₃). The triplet splitting is due to coupling with the adjacent methylene group.

Infrared (IR) Spectroscopy (Predicted)

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[13] While a specific spectrum for this compound is not available, its key absorptions can be reliably predicted.

-

N-H Stretching (3500-3300 cm⁻¹): As the molecule contains both a primary (-NH₂) and a secondary (-NH) amine, this region is expected to be complex. Primary amines typically show two distinct bands (asymmetric and symmetric stretches), while secondary amines show a single, weaker band.[8][14]

-

C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption band is expected in the range of 1720-1680 cm⁻¹ , characteristic of the carbonyl group in an aromatic ester.[15]

-

C=C Stretching (Aromatic Ring): Medium to weak absorptions are expected in the ~1600-1450 cm⁻¹ region.

-

C-N Stretching: Aromatic C-N stretching vibrations typically occur in the 1335-1250 cm⁻¹ range.[14]

UV-Visible (UV-Vis) Spectroscopy (Predicted)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for conjugated systems like the aminobenzoate chromophore. It is a cornerstone of quantitative analysis in pharmaceutical quality control.

The chromophore in Ethyl 3-amino-4-(methylamino)benzoate is the substituted benzene ring. Based on data for benzocaine and other aromatic amines, strong absorbance is expected in the UV region.[16][17] One would anticipate two primary absorption bands:

-

A high-energy transition (π → π*) around 220-280 nm .

-

A lower-energy transition, often sensitive to solvent polarity, around 290-350 nm .

A standard protocol for quantitative analysis using UV-Vis spectroscopy is detailed in Section 4.4.

Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 194.23. The reported mass spectral analysis confirms the presence of the molecular ion at m/z 194.[12]

X-ray Crystallography: The Gold Standard for Structural Elucidation

For drug development, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.[18] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which are fundamental to understanding crystal packing, polymorphism, and drug-receptor interactions.[19][20]

While a crystal structure for Ethyl 3-amino-4-(methylamino)benzoate is not publicly available, obtaining one would be a critical step in its advanced characterization. The process would involve growing a high-quality single crystal and analyzing its diffraction pattern when exposed to an X-ray beam.[18]

Standardized Methodologies for Physical Characterization

To ensure data is reliable and reproducible, standardized protocols must be employed. The following section details validated, step-by-step methodologies for characterizing the key physical properties of Ethyl 3-amino-4-(methylamino)benzoate.

Melting Point Determination (USP Class Ia)

This protocol follows the capillary method, a standard for purity assessment in the pharmaceutical industry.[3][21]

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered to ensure uniform heat transfer.[2]

-

Capillary Loading: Tightly pack the powdered sample into a sealed-end capillary tube to a height of 2.5-3.5 mm.[3]

-

Instrument Setup: Place the capillary into the heating block of a calibrated melting point apparatus.

-

Heating Ramp: Set the initial heating rate to be rapid until the temperature is about 10-15°C below the expected melting point (approx. 70°C).

-

Fine Heating: Decrease the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first droplet of liquid is observed (T-onset) and the temperature at which the last solid particle melts (T-clear). The melting range is the span between T-onset and T-clear.

-

Validation: For a pure compound, this range should be narrow (< 2°C). A broad melting range indicates the presence of impurities.[21]

Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound in various solvents, a critical parameter for formulation.

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol:

-

Preparation: Add an excess amount of solid Ethyl 3-amino-4-(methylamino)benzoate to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

-

Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute it gravimetrically or volumetrically into a suitable solvent for analysis.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.[22]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (N-H), while CDCl₃ is a common, less polar alternative.[22]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated by setting the residual solvent peak to its known chemical shift (e.g., DMSO at δ 2.50 ppm).

Protocol for Quantitative UV-Vis Analysis

This protocol is for determining the concentration of the analyte in a solution, such as from a solubility or dissolution experiment.[16]

Protocol:

-

Wavelength Determination (λₘₐₓ): Prepare a dilute solution of the compound in the chosen solvent (e.g., ethanol). Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λₘₐₓ).

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations from a precisely weighed stock of the compound.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λₘₐₓ.

-

Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert Law.

-

Sample Analysis: Measure the absorbance of the unknown sample (ensuring it has been diluted to fall within the linear range of the standard curve) and determine its concentration by interpolating from the calibration curve.

Safety & Handling

Based on available Safety Data Sheets (SDS), Ethyl 3-amino-4-(methylamino)benzoate should be handled with appropriate care.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[4]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This technical guide has synthesized the available physical property data for Ethyl 3-amino-4-(methylamino)benzoate and provided a framework for its rigorous experimental characterization. By combining known values with predictions based on sound chemical principles and detailing standardized methodologies, this document serves as a robust resource for scientists and researchers. The accurate determination of the properties outlined herein—from melting point and solubility to detailed spectroscopic signatures—is a non-negotiable prerequisite for advancing any compound through the drug development pipeline.

References

-

Egorov, M. et al. "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations". ResearchGate. [Online] Available at: [Link]

-

Mosher Chemical. ethyl 3-amino-4-(methylamino)benzoate. [Online] Available at: [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Online] Available at: [Link]

-

University of Calgary. DETERMINATION OF MELTING POINTS. [Online] Available at: [Link]

-

University of Alberta. Melting point determination. [Online] Available at: [Link]

-

Chemsrc. Ethyl 3-amino-4-(methylamino)benzoate | CAS#:66315-23-9. [Online] Available at: [Link]

-

Journal of Sciences, Islamic Republic of Iran. Extraction-Spectrophotometric Determination of Benzocaine by Dicyclohexyl-18-Crown-6 and Calmagite. [Online] Available at: [Link]

-

Reddit. Question about solubility. [Online] 21-Sep-2014. Available at: [Link]

-

University of Colorado Boulder. IR: amines. [Online] Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. [Online] 2015. Available at: [Link]

-

SciSpace. Indirect Spectrophotometric Determination of Benzocaine in Pharmaceutical Preparations. [Online] Available at: [Link]

-

ResearchGate. UV-visible spectrum for1.0 x10 -3 M benzocaine Schiff base (I). [Online] Available at: [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Online] 28-Sep-2018. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Online] 2016. Available at: [Link]

-

ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Online] 06-Dec-2024. Available at: [Link]

-

Journal of University of Anbar for Pure Science. Spectrophotometric Determination of Benzocaine by Azo-Dye Formation Reaction. [Online] 26-Sep-2018. Available at: [Link]

-

MDPI. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. [Online] 14-Jul-2022. Available at: [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Online] Available at: [Link]

-

MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Online] 05-Dec-2023. Available at: [Link]

-

MySkinRecipes. Ethyl 3-amino-4-(methylamino)benzoate. [Online] Available at: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Online] Available at: [Link]

-

PubMed. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. [Online] 09-Jul-2020. Available at: [Link]

-

PubMed Central. x Ray crystallography. [Online] Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. thinksrs.com [thinksrs.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. brainly.com [brainly.com]

- 7. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 12. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nano-lab.com.tr [nano-lab.com.tr]

- 22. books.rsc.org [books.rsc.org]

A Technical Guide to the Solubility of Ethyl 3-amino-4-(methylamino)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-amino-4-(methylamino)benzoate (CAS: 66315-23-9), a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document synthesizes foundational chemical principles with established experimental protocols to empower researchers in drug discovery and process development. We will explore the physicochemical properties of the molecule, predict its solubility behavior in a range of common organic solvents based on structural analysis, and provide a detailed, field-proven experimental workflow for accurate solubility determination. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Ethyl 3-amino-4-(methylamino)benzoate is a substituted aromatic amine belonging to the aminobenzoate ester class of compounds. Molecules within this class are pivotal building blocks in medicinal chemistry, notably in the synthesis of local anesthetics and anti-inflammatory agents.[1] The efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which is heavily influenced by its solubility.[2] Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and ultimately cause the failure of promising drug candidates.

Therefore, a thorough understanding of the solubility of an intermediate like Ethyl 3-amino-4-(methylamino)benzoate is not merely a matter of academic interest but a critical parameter for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.

-

Purification Strategy: Designing effective crystallization and chromatography procedures.[3][4]

-

Formulation Design: Providing foundational data for developing stable and bioavailable dosage forms.

This guide addresses the practical need for reliable solubility data by providing a predictive framework and a robust experimental protocol.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the physical properties of the solvent, encapsulated by the principle "like dissolves like."[5] By examining the structure of Ethyl 3-amino-4-(methylamino)benzoate, we can predict its behavior in various organic solvents.

Table 1: Physicochemical Properties of Ethyl 3-amino-4-(methylamino)benzoate

| Property | Value | Source |

| CAS Number | 66315-23-9 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Fisher Scientific[6] |

| Molecular Weight | 194.23 g/mol | Fisher Scientific[6] |

| Appearance | Brown to black solid | ChemicalBook[7] |

| Melting Point | 87 °C | ChemicalBook[7] |

| Boiling Point (Predicted) | 357.4 ± 32.0 °C | ChemSrc[8] |

| pKa (Predicted) | 5.45 ± 0.11 (most basic) | ChemicalBook[7] |

Structural Analysis and Intermolecular Forces

The structure of Ethyl 3-amino-4-(methylamino)benzoate contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aromatic Ring: A nonpolar, hydrophobic core.

-

Ethyl Ester Group (-COOEt): A polar group that can act as a hydrogen bond acceptor.

-

Primary Amino Group (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.

-

Secondary Amino Group (-NHCH₃): A polar group that can also donate and accept hydrogen bonds.

The presence of two amino groups and an ester functional group makes the molecule moderately polar. These groups can form strong hydrogen bonds with protic solvents (like alcohols) and dipole-dipole interactions with other polar aprotic solvents.[5] The ethyl group and the benzene ring contribute to its hydrophobic character, which allows for solubility in less polar solvents.[5]

Predicted Solubility Profile

Based on this structural analysis, we can predict a qualitative solubility profile:

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol , where hydrogen bonding between the solvent's hydroxyl group and the compound's amino and ester groups will be the dominant and favorable interaction.[3]

-

Good to Moderate Solubility: Expected in polar aprotic solvents like acetone , ethyl acetate , and acetonitrile . These solvents can act as hydrogen bond acceptors, interacting with the amino groups of the solute.

-

Moderate to Low Solubility: Expected in chlorinated solvents like dichloromethane . While moderately polar, its ability to hydrogen bond is limited.

-

Low to Insoluble: Expected in nonpolar solvents such as hexanes , toluene , and diethyl ether . The energy required to break the solute-solute hydrogen bonds would not be compensated by the weak van der Waals forces with these solvents.

This predictive framework is a crucial first step, guiding the selection of solvents for experimental determination.

Experimental Determination of Solubility: A Validated Protocol

When precise, quantitative data is required for applications such as process modeling or formulation, experimental determination is essential. The Shake-Flask Method is the gold standard for measuring equilibrium solubility due to its reliability and simplicity.

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid solute. By agitating the mixture for a sufficient time at a constant temperature, the system reaches thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured, representing the solubility limit. This method is considered highly trustworthy because it directly measures the equilibrium state.

Step-by-Step Experimental Workflow

Objective: To determine the equilibrium solubility of Ethyl 3-amino-4-(methylamino)benzoate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Ethyl 3-amino-4-(methylamino)benzoate (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control or magnetic stirrer with a temperature-controlled bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Diagram of the Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Ethyl 3-amino-4-(methylamino)benzoate to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure a saturated state is maintained.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Causality Note: It is crucial not to disturb the solid at the bottom of the vial.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is mandatory to remove any microscopic solid particles that could artificially inflate the solubility measurement.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of Ethyl 3-amino-4-(methylamino)benzoate of known concentrations and generate a calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration by comparing its response to the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in units such as mg/mL or g/L.

-

Data Interpretation and Practical Applications

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison, allowing researchers to make informed decisions.

Table 2: Hypothetical Solubility Data for Ethyl 3-amino-4-(methylamino)benzoate at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | High | > 100 |

| Ethanol | Polar Protic | High | > 100 |

| Ethyl Acetate | Polar Aprotic | Good to Moderate | 50 - 100 |

| Acetone | Polar Aprotic | Good to Moderate | 50 - 100 |

| Dichloromethane | Moderately Polar | Moderate to Low | 10 - 25 |

| Toluene | Nonpolar | Low | < 1 |

| n-Hexane | Nonpolar | Low | < 0.1 |

This table is for illustrative purposes. Actual values must be determined experimentally.

Practical Implications:

-

For a chemical synthesis, a solvent from the "High" or "Good" solubility category would be chosen.

-

For recrystallization, an ideal solvent would be one where the compound is highly soluble when hot but has low solubility when cold. A solvent pair, such as ethanol/water or ethyl acetate/hexane, might also be effective.

-

For formulation, this data informs the selection of excipients and solvent systems for liquid dosage forms or the dissolution properties for solid forms.

Conclusion

While specific quantitative solubility data for Ethyl 3-amino-4-(methylamino)benzoate is not widely published, a robust understanding of its solubility can be achieved through a combination of predictive analysis based on its molecular structure and rigorous experimental determination. The principles of "like dissolves like" and hydrogen bonding potential strongly suggest high solubility in polar organic solvents. For definitive quantitative data, the shake-flask method provides a trustworthy and reproducible protocol. By following the detailed workflow presented in this guide, researchers and drug development professionals can generate the high-quality solubility data necessary to accelerate their research and development efforts.

References

-

Chemsrc.com. Ethyl 3-amino-4-(methylamino)benzoate | CAS#:66315-23-9. [Link]

-

Solubility of Things. Benzocaine. [Link]

-

PubMed. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. [Link]

-

EPFL. Guide for crystallization. [Link]

-

National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

-

ResearchGate. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

National Center for Biotechnology Information. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

Quora. How to choose a solvent for crystallization of an organic compound. [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Scitechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

ResearchGate. Solubility of Ethyl p -Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. [Link]

-

National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ResearchGate. Some software programs for aqueous solubility prediction of organic chemicals. [Link]

-

Reddit. [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. [Link]

-

National Center for Biotechnology Information. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-amino-4-(methylamino)benzoate (Revision Date 25-Aug-2023). [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

University of North Texas Libraries. The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. [Link]

-

National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link]

-

PubMed. Ethyl 3-nitro-4-(propyl-amino)benzoate. [Link]

-

ResearchGate. Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. [Link]

-

PubChem. Methyl 3-amino-4-(methylamino)benzoate. [Link]

-

National Center for Biotechnology Information. Ethyl 3-nitro-4-(propylamino)benzoate. [Link]

-

MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][9]diazepin-2-ylamino)benzoate. [Link]

Sources

- 1. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | 66315-23-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.fr [fishersci.fr]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ethyl 3-amino-4-(methylamino)benzoate | CAS#:66315-23-9 | Chemsrc [chemsrc.com]

- 9. unifr.ch [unifr.ch]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-4-(methylamino)benzoate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-amino-4-(methylamino)benzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the spectral interpretations and the experimental methodologies that ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

Ethyl 3-amino-4-(methylamino)benzoate (CAS No. 66315-23-9) is a polysubstituted aromatic compound with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The strategic placement of its functional groups—a primary amine, a secondary amine, and an ethyl ester—on the benzene ring gives rise to a unique and informative spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in subsequent chemical transformations.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the spectral assignments and the underlying principles that govern the observed chemical shifts, vibrational frequencies, and fragmentation patterns.

Figure 1. Molecular structure of Ethyl 3-amino-4-(methylamino)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ethyl 3-amino-4-(methylamino)benzoate, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.92 | dd | 1.9, 8.5 | 1H | Ar-H |

| 7.40 | d | 1.9 | 1H | Ar-H |

| 6.58 | d | 8.5 | 1H | Ar-H |

| 4.31 | q | 7.3 | 2H | -OCH₂CH₃ |

| 3.99 | br s | - | 1H | -NHCH₃ |

| 3.22 | br s | - | 2H | -NH₂ |

| 2.19 | s | 3H | -NHCH₃ | |

| 1.36 | t | 7.3 | 3H | -OCH₂CH₃ |

Data obtained from synthesis report.[1]

Interpretation and Rationale:

The aromatic region (δ 6.5-8.5 ppm) displays three distinct signals, consistent with a trisubstituted benzene ring.[2] The signal at δ 7.92 ppm appears as a doublet of doublets, indicating coupling to two non-equivalent neighboring protons. The signal at δ 7.40 ppm is a doublet, showing coupling to one adjacent proton, while the signal at δ 6.58 ppm is also a doublet, coupling to one neighboring proton. This splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.[3]

The ethyl ester group gives rise to a quartet at δ 4.31 ppm for the methylene protons (-OCH₂-), which are coupled to the three methyl protons, and a triplet at δ 1.36 ppm for the terminal methyl protons (-CH₃).[4] The broad singlets at δ 3.99 and δ 3.22 ppm are characteristic of the N-H protons of the secondary and primary amines, respectively.[5] Their broadness is a result of quadrupole broadening and potential hydrogen exchange. The singlet at δ 2.19 ppm corresponds to the three protons of the methyl group attached to the nitrogen.

Figure 2. ¹H NMR correlation diagram for key protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of Ethyl 3-amino-4-(methylamino)benzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

-

Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the pulse angle (typically 90°), acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons.[7]

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.[8]

-

Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[6]

¹³C NMR Spectroscopy

Predicted Data Summary:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 167.2 | C=O (Ester) |

| 148.5 | C-NHCH₃ |

| 136.1 | C-NH₂ |

| 131.8 | Ar-C |

| 122.3 | Ar-CH |

| 118.9 | Ar-C |

| 113.5 | Ar-CH |

| 60.5 | -OCH₂CH₃ |

| 29.8 | -NHCH₃ |

| 14.4 | -OCH₂CH₃ |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Interpretation and Rationale:

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 160-180 ppm.[9] The aromatic carbons attached to the nitrogen atoms are also significantly deshielded due to the electronegativity of nitrogen and its involvement in resonance, appearing in the 135-150 ppm range.[10] The remaining aromatic carbons will appear between 110 and 135 ppm. The aliphatic carbons of the ethyl group and the methyl group of the methylamino substituent will be found in the upfield region of the spectrum. The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen and is predicted around 60 ppm, while the methyl carbons are expected at lower chemical shifts.[9]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[6]

-

Instrument Setup and Shimming: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon. Key parameters include the pulse angle, acquisition time, and a relaxation delay. A sufficient relaxation delay is crucial for observing quaternary carbons, which have longer relaxation times.[11]

-

Processing and Referencing: The FID is processed similarly to ¹H NMR. The chemical shifts are typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]

Infrared (IR) Spectroscopy